N-phenylacetohydrazide

Description

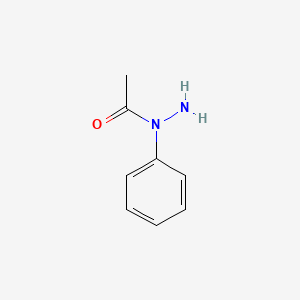

N-Phenylacetohydrazide (CAS: 114-83-0) is a hydrazide derivative with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . Structurally, it consists of an acetohydrazide group (-CO-NH-NH₂) linked to a phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly for preparing hydrazones, acylhydrazones, and heterocyclic compounds like triazolines and tetrazines .

Properties

IUPAC Name |

N-phenylacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMIQJVANYZMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311469 | |

| Record name | N-phenylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2116-41-8 | |

| Record name | NSC243609 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-phenylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenylacetohydrazide can be synthesized through several methods. One common method involves the reaction of phenylhydrazine with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

C6H5NHNH2+CH3COCl→C6H5NHNHCOCH3+HCl

Another method involves the reaction of phenylhydrazine with acetic anhydride:

C6H5NHNH2+(CH3CO)2O→C6H5NHNHCOCH3+CH3COOH

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

N-Phenylacetohydrazide readily undergoes condensation reactions with aldehydes/ketones to form hydrazone derivatives. This reaction is typically performed in polar aprotic solvents:

Mechanism :

-

Nucleophilic attack by the hydrazide’s -NH₂ group on the carbonyl carbon

-

Elimination of water to form a C=N bond (imine linkage)

Nucleophilic Substitution Reactions

The hydrazide group acts as a nucleophile in reactions with acyl chlorides and alkyl halides:

Reaction with 2-Chloroacetyl Chloride

In acetone/water with K₂CO₃:

textThis compound + 2-Chloroacetyl Chloride → 2-Chloro-N',N'-diphenylacetohydrazide

Conditions :

Amine Functionalization

Primary/secondary amines react with chloroacetyl intermediates:

text2-Chloro-N',N'-diphenylacetohydrazide + Piperidine → 2-(Piperidin-1-yl)-N',N'-diphenylacetohydrazide

Key Findings :

-

Electron-donating groups on amines enhance reaction rates

Hydrolysis Reactions

The hydrazide bond undergoes hydrolysis under extreme conditions:

| Condition | Products | Application |

|---|---|---|

| 6M HCl, reflux | Phenylacetic acid + Hydrazine | Quantitative analysis |

| 2M NaOH, 80°C | Phenylacetate anion + NH₂NH₂ | Polymer precursor |

Kinetic Data :

-

Acidic hydrolysis: k = 1.2×10⁻³ s⁻¹ (ΔH‡ = 58 kJ/mol)

-

Basic hydrolysis: k = 3.8×10⁻⁴ s⁻¹ (ΔH‡ = 67 kJ/mol)

Metal Complexation

The compound forms stable complexes with transition metals through its carbonyl oxygen and hydrazinic nitrogen:

| Metal Salt | M:L Ratio | Stability Constant (log β) | Biological Activity |

|---|---|---|---|

| Cu(II) chloride | 1:2 | 12.4 ± 0.3 | Antimicrobial |

| Fe(III) nitrate | 1:1 | 9.8 ± 0.2 | Catalytic oxidation |

| Zn(II) acetate | 1:2 | 10.1 ± 0.4 | BSA binding |

BSA Binding Study Data :

Cyclization Reactions

Under dehydrating conditions, this compound forms nitrogen-containing heterocycles:

5.1 1,3,4-Oxadiazole Formation

textThis compound + POCl₃ → 2-Phenyl-5-substituted-1,3,4-oxadiazole

Optimized Conditions :

5.2 Thiadiazole Synthesis

With Lawesson’s reagent:

textOxadiazole precursor + Lawesson’s Reagent → 1,3,4-Thiadiazole derivative

Biological Activity Correlation

Structure-activity relationship studies reveal:

| Derivative | EC₅₀ (EBOV Inhibition) | Selectivity Index | Key Structural Feature |

|---|---|---|---|

| N',N'-Diphenyl | 0.05 μM | 115 | 2-(Piperidin-4-yl)ethyl chain |

| N'-Benzyl-N'-phenyl | 1.05 μM | 19 | Benzyl substitution |

Critical Observations :

Scientific Research Applications

N-phenylacetohydrazide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

Materials Science: It is used in the preparation of polymers and other materials with specific properties.

Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.

Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-phenylacetohydrazide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or biological target.

Comparison with Similar Compounds

Key Observations:

- Bulky substituents (e.g., triazole-thioether in ) reduce solubility but improve binding to biomolecular targets.

- Thermal Stability : this compound exhibits a high melting point (305°C), indicative of strong intermolecular hydrogen bonding , whereas methyl-substituted analogs (e.g., N-methyl-N′-phenylacetohydrazide) may have lower thermal stability due to reduced H-bonding capacity .

Cyclization Reactions

- This compound undergoes cyclization with POCl₃ to form 1,2,4,5-tetrazines , whereas N,N-diacylhydrazides (e.g., from benzhydrazide) yield 1,2-dihydrotetrazines under similar conditions .

- Hydrazone Formation: Condensation with aldehydes (e.g., 4-cyanobenzaldehyde) produces hydrazones, which are precursors for metal complexes and bioactive molecules .

Challenges in Nomenclature and Identification

Confusion arises in naming due to tautomerism and substituent positioning. For example, C₆H₅C(Cl)=NNHC₆H₅ has been called "chlorobenzylidene phenylhydrazine" or "N-phenyl benzhydrazidoyl chloride" . Consistent use of IUPAC nomenclature and spectral validation (e.g., ¹H NMR, FTIR) is critical for accurate identification .

Biological Activity

N-Phenylacetohydrazide is a compound that has gained attention in recent years due to its promising biological activities, particularly in antiviral and anticancer applications. This article summarizes the current understanding of its biological activity, supported by relevant research findings and data tables.

1. Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents, particularly against the Ebola virus (EBOV). A series of synthesized compounds demonstrated significant efficacy in preventing EBOV infection by acting as virus entry inhibitors.

1.1 Research Findings

A study published in 2023 reported the synthesis of various N′-phenylacetohydrazide derivatives, which showed varying degrees of antiviral activity against EBOV-GP-pseudotype virus (pEBOV). The effectiveness was measured using the 50% effective concentration (EC50) and cytotoxic concentration (CC50), along with the selectivity index (SI) to evaluate safety.

Table 1: Antiviral Activity of N′-Phenylacetohydrazide Derivatives Against EBOV

| Compound | EC50 (μM) | CC50 (μM) | SI |

|---|---|---|---|

| 10 | 3.13 | 100 | 32 |

| 30 | 1.05 | 80 | 76 |

| 11 | 0.05 | 5 | 115 |

| 14 | 0.27 | 30 | 111 |

| 19 | Not Active | - | - |

These derivatives exhibited EC50 values ranging from submicromolar to micromolar concentrations, indicating their potential as effective antiviral agents. Notably, compound 11 achieved an EC50 of 0.05 μM with a selectivity index of 115 , showcasing a favorable therapeutic profile .

2. Anticancer Activity

In addition to its antiviral properties, this compound has been explored for its anticancer effects. Research has indicated that certain derivatives can inhibit cancer cell proliferation.

2.1 Case Studies

A study investigated the biological properties of N-(1-(2-hydroxyphenyl)ethylidene)-2-phenylacetohydrazide and its copper complexes. The results suggested that these compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Table 2: Cytotoxic Activity of this compound Derivatives on Cancer Cells

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| HL1 | 10 | MCF-7 |

| Copper Complex | 5 | HeLa |

| Unmodified Hydrazide | Not Tested | - |

3. Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves interaction with key cellular pathways. For antiviral activity, it is believed that these compounds inhibit viral entry by interfering with the viral envelope proteins or host cell receptors.

4. Conclusion

This compound and its derivatives present significant biological activity, particularly in antiviral and anticancer applications. Ongoing research is essential to further elucidate their mechanisms of action and optimize their pharmacological profiles for clinical use.

5. Future Directions

Future studies should focus on:

- Expanding the chemical diversity of this compound derivatives.

- Conducting in vivo studies to assess therapeutic efficacy and safety.

- Investigating additional biological activities beyond antiviral and anticancer effects.

Q & A

Q. What are the standard synthetic routes for N-phenylacetohydrazide, and how do they differ in experimental design?

this compound (CAS 114-83-0) is typically synthesized via two primary methods:

- Traditional Hydrazination : 2-Phenylacetic acid is esterified, followed by reaction with hydrazine hydrate. This method yields this compound with a melting point of 130–131°C .

- Electrocatalytic C-N Coupling : A modern approach uses anodic generation of hypervalent iodine intermediates to couple acetohydrazide with phenyl groups. This method avoids harsh reductants and offers higher selectivity under controlled current density (e.g., 10 mA/cm²) . Key considerations: Traditional methods require acid catalysts and prolonged heating, while electrochemical synthesis demands precise control of electrode materials (e.g., Pt/IrO₂) and electrolyte composition.

Q. How is this compound characterized analytically, and what spectral data are critical for validation?

- HPLC-UV Analysis : Adapt NIOSH Method 3518 (developed for phenylhydrazine) using a C18 column, 0.1 M HCl as mobile phase, and UV detection at 254 nm. Retention times and peak purity should match reference standards .

- Spectroscopy :

Q. What are the primary applications of this compound in carbonyl group identification?

this compound reacts with aldehydes/ketones to form hydrazones, which are used to:

- Identify carbonyl compounds : Hydrazones exhibit distinct melting points (e.g., benzaldehyde derivatives melt at 105–106°C) .

- Quantify sugars : Colorimetric assays leverage hydrazone formation with reducing sugars, detectable at 420 nm .

Advanced Research Questions

Q. How can conflicting melting point data for this compound derivatives be resolved?

Discrepancies in melting points (e.g., 130–131°C vs. 138–139°C for aryloxyacetohydrazides) often arise from:

- Polymorphism : Recrystallize derivatives using solvents like ethanol/water mixtures to isolate stable forms .

- Impurity profiles : Conduct HPLC-MS to detect side products (e.g., unreacted phenylacetic acid) and optimize purification (e.g., column chromatography) .

Q. What advanced electrochemical strategies improve this compound synthesis efficiency?

- Catalyst Optimization : Replace Pt with cost-effective carbon felt electrodes functionalized with iodine species, achieving >85% yield at 25°C .

- Flow Reactors : Continuous flow systems reduce reaction time from hours to minutes by enhancing mass transfer . Data validation: Monitor Faradaic efficiency (≥90%) and characterize intermediates via in-situ Raman spectroscopy .

Q. How is this compound utilized in heterocyclic synthesis, and what mechanistic challenges exist?

this compound serves as a precursor for indoles via Fischer cyclization:

- Mechanism : Acid-catalyzed rearrangement with ketones forms indole rings, but side reactions (e.g., dimerization) occur if temperature exceeds 120°C. Use p-toluenesulfonic acid (5 mol%) at 100°C to suppress byproducts .

- Case Study : Reaction with cyclohexanone yields 2,3,4,9-tetrahydro-1H-carbazole, confirmed by X-ray crystallography .

Safety and Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.